molecular formula C25H23NO2S B11387488 N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2,2-diphenylacetamide

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2,2-diphenylacetamide

Cat. No.: B11387488
M. Wt: 401.5 g/mol
InChI Key: ILLBNHFUOXRVTD-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE: is a complex organic compound that features a combination of furan, thiophene, and diphenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Formation of 3-Methylthiophen-2-ylmethylamine: This involves the reaction of 3-methylthiophene-2-carboxaldehyde with an amine, also under reductive amination conditions.

    Coupling Reaction: The final step involves coupling the two amines with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products Formed:

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology: : It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

Industry: : It can be used in the production of advanced materials, such as conductive polymers or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, while the diphenylacetamide moiety can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-N-[(2-THIENYL)METHYL]-2,2-DIPHENYLACETAMIDE
  • N-[(FURAN-2-YL)METHYL]-N-[(3-THIENYL)METHYL]-2,2-DIPHENYLACETAMIDE
  • N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE

Uniqueness: The presence of both furan and thiophene rings in N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,2-DIPHENYLACETAMIDE provides a unique combination of electronic properties, making it distinct from other similar compounds. This dual heterocyclic structure can enhance its binding affinity and specificity towards certain molecular targets, potentially leading to more effective applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C25H23NO2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H23NO2S/c1-19-14-16-29-23(19)18-26(17-22-13-8-15-28-22)25(27)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-16,24H,17-18H2,1H3

InChI Key

ILLBNHFUOXRVTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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